1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is an organic compound that features both nitro and sulfonyl functional groups
Preparation Methods
The synthesis of 1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-methylacetophenone to introduce the nitro group, followed by sulfonylation to attach the sulfonyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and sulfonyl chlorides for sulfonylation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings are replaced by other groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules with applications in drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone involves its interaction with molecular targets and pathways. The nitro and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as an electrophile in reactions, facilitating the formation of new chemical bonds and products.
Comparison with Similar Compounds
1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can be compared with similar compounds such as:
4-methyl-3-nitroacetophenone: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-methylbenzenesulfonyl chloride: Contains the sulfonyl group but lacks the nitro group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)-2-(4-methylphenyl)sulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-11-3-7-14(8-4-11)23(21,22)10-16(18)13-6-5-12(2)15(9-13)17(19)20/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWINDUBGWMFCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.